molecular formula C14H14Cl3N3O B12161081 N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

Cat. No.: B12161081
M. Wt: 346.6 g/mol
InChI Key: ODBBRPLFSRWLPT-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trichloromethyl group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to disrupt protein interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical properties and biological activities. Its ability to disrupt protein interactions, particularly in cancer cells, sets it apart from other similar compounds .

Properties

Molecular Formula

C14H14Cl3N3O

Molecular Weight

346.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

InChI

InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21)

InChI Key

ODBBRPLFSRWLPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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